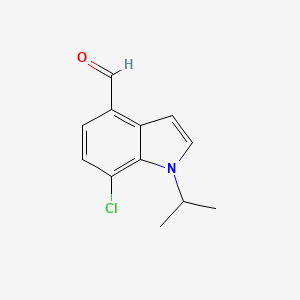

7-chloro-1-isopropyl-1H-indole-4-carbaldehyde

Description

7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde (CAS: 1350761-17-9) is an indole derivative characterized by a chloro substituent at position 7, an isopropyl group at position 1, and an aldehyde functional group at position 2. Its molecular formula is C₁₂H₁₂ClNO, with a molecular weight of 221.69 g/mol . This compound is primarily utilized in research and development, particularly in medicinal chemistry and materials science, due to its reactive aldehyde moiety and steric profile imparted by the isopropyl group.

Properties

IUPAC Name |

7-chloro-1-propan-2-ylindole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8(2)14-6-5-10-9(7-15)3-4-11(13)12(10)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRJCXWWMJNQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC(=C21)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Route

| Step | Reaction Type | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | N-Alkylation | 7-chloroindole + isopropyl bromide | Base (e.g., K2CO3 or NaH), aprotic solvent (DMF or DMSO), reflux or room temp | 7-chloro-1-isopropylindole | Alkylation occurs selectively at N-1 |

| 2 | Vilsmeier-Haack formylation | 7-chloro-1-isopropylindole + DMF + POCl3 | Low temperature to room temp, inert atmosphere | 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde | Formyl group introduced at C-4 position |

Step 1: N-Alkylation

- The nitrogen atom of 7-chloroindole is nucleophilic and reacts with isopropyl bromide.

- A base such as potassium carbonate or sodium hydride deprotonates the indole NH to facilitate substitution.

- The reaction is typically carried out in polar aprotic solvents like DMF or DMSO to enhance nucleophilicity.

- Yields are generally high, and the reaction is selective for N-alkylation without affecting the aromatic ring.

Step 2: Vilsmeier-Haack Reaction

- The Vilsmeier-Haack reagent is generated in situ by mixing DMF and POCl3.

- This electrophilic reagent reacts with the activated aromatic ring of the N-isopropylated indole.

- The aldehyde group is introduced regioselectively at the 4-position of the indole ring, adjacent to the nitrogen.

- Reaction conditions require careful temperature control to avoid side reactions.

- The product is isolated by quenching and purification, typically by chromatography.

Alternative Synthetic Approaches

While the above method is the most straightforward and widely used, patents and literature suggest other possible routes for indole derivatives that could be adapted:

- Directed ortho-metalation (DoM) of 7-chloroindole derivatives followed by formylation.

- Use of lithium diisopropylamide (LDA) or other strong bases to lithiate the indole ring selectively, then quenching with electrophilic formyl sources.

- Transition-metal catalyzed cross-coupling to introduce the isopropyl group, followed by formylation.

However, these methods are less common for this specific compound due to complexity and cost considerations.

Research Findings and Optimization

- Yield and Purity: The two-step method yields the target compound in moderate to high yields (typically 60-85%), with purity suitable for biological testing.

- Reaction Monitoring: TLC and NMR spectroscopy are used to monitor the progress of both alkylation and formylation steps.

- Scalability: The method is amenable to scale-up with adjustments in reagent stoichiometry and reaction times.

- Side Reactions: Over-formylation or chlorination side-products are minimal under controlled conditions.

- Stability: The aldehyde product is stable under standard storage conditions but should be protected from moisture and light to prevent degradation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

7-chloro-1-isopropyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles like amines or thiols under appropriate conditions

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of indole derivatives, including 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde, as antimicrobial agents. Research indicates that compounds containing chlorine atoms can exhibit enhanced antibacterial properties. For instance, derivatives synthesized from related indole structures demonstrated effective activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 μM to 12.5 μg/mL . The presence of the chloro group is believed to play a crucial role in increasing the bioactivity of these compounds.

Synthesis of Novel Therapeutics

The compound serves as an important intermediate in the synthesis of various therapeutic agents. Indoles are known for their presence in numerous natural products and synthetic drugs, including those used for treating cancer and neurological disorders. For example, indole derivatives have been linked to the treatment of conditions such as hypertension and certain types of cancer like Hodgkin’s lymphoma . The structural versatility provided by the 7-chloro-1-isopropyl group allows for modifications that can enhance efficacy and selectivity in drug design.

Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships (SAR) is critical in medicinal chemistry, particularly for optimizing the pharmacological profiles of new compounds. Studies involving this compound have shown that variations in substituents can significantly affect biological activity. For instance, modifications to the indole ring or aldehyde functional group can lead to compounds with improved potency against specific targets like Mycobacterium tuberculosis or fungal pathogens . This underscores the importance of this compound as a scaffold for further chemical exploration.

Potential in Cancer Treatment

Indoles are recognized for their anticancer properties, with several derivatives undergoing evaluation for their ability to inhibit tumor growth and metastasis. The incorporation of the 7-chloro group into indole structures has been associated with enhanced cytotoxic effects against various cancer cell lines . Compounds derived from this scaffold are being investigated for their mechanisms of action, which may involve modulation of signaling pathways critical for cancer cell survival.

Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | MIC/MBC |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 5 μM |

| Indole Derivative A | Antifungal | Candida albicans | 0.5–8 μg/mL |

| Indole Derivative B | Anticancer | HeLa Cells | IC50 = 10 μM |

Case Study: Synthesis and Evaluation

In a recent study, researchers synthesized several indole derivatives based on this compound and evaluated their biological activities. The results indicated that specific modifications led to compounds with significant antibacterial and antifungal properties, suggesting a promising avenue for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde is primarily related to its interaction with biological targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The specific molecular targets and pathways can vary depending on the derivative and its modifications .

Comparison with Similar Compounds

Key Observations:

The aldehyde position (4 vs. 3) influences electronic distribution. Aldehydes at position 4 (target compound) may exhibit distinct reactivity in condensation or nucleophilic addition reactions compared to position 3 derivatives . Methyl substitution at position 4 (as in 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde) increases molecular weight and hydrophobicity, which could enhance membrane permeability in biological systems .

Physicochemical Properties: The parent compound, 1H-indole-4-carbaldehyde (MW 145.16), has a significantly lower molecular weight than its substituted derivatives, highlighting the impact of chloro, isopropyl, and methyl groups on bulk and solubility .

Synthetic Considerations :

- Aldehyde-containing indoles are typically synthesized via Vilsmeier-Haack or Duff formylation reactions. The presence of bulky substituents (e.g., isopropyl) may necessitate optimized reaction conditions to avoid steric interference .

Biological Activity

Overview

7-chloro-1-isopropyl-1H-indole-4-carbaldehyde is a chemical compound belonging to the indole class, which is notable for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and research findings.

Target Interactions

The compound interacts with various biological targets, including enzymes and receptors. The indole structure enables binding to multiple sites, influencing several biochemical pathways. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to altered cellular responses and metabolic processes.

Biochemical Pathways

this compound is implicated in numerous metabolic pathways. It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound's ability to modulate enzyme activity can affect the metabolism of other drugs or compounds within the body.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies showed that this compound effectively reduced cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. It has been tested against bacteria such as Mycobacterium tuberculosis and has shown promising results in inhibiting bacterial growth. Its effectiveness against biofilm formation further highlights its potential as an antimicrobial agent .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. This compound has been shown to reduce inflammatory markers in various models, suggesting its potential use in treating inflammatory diseases .

Case Studies

Study 1: Anticancer Efficacy

In a study assessing the anticancer effects of this compound on human cancer cell lines, researchers found that treatment led to a significant decrease in cell proliferation rates. The study utilized MTT assays to measure cell viability and flow cytometry to analyze apoptosis rates, confirming the compound's potential as an anticancer agent .

Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The results indicated that it inhibited bacterial growth at low concentrations, suggesting its potential application in tuberculosis treatment. The study employed broth microdilution methods to determine minimum inhibitory concentrations (MIC) against various strains of bacteria .

Data Tables

Q & A

Basic: What are the established synthetic routes for 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves constructing the indole core followed by functionalization. A common approach is:

Indole Formation : Use Fischer indole synthesis or palladium-catalyzed cyclization of chloro-substituted precursors .

Isopropyl Introduction : Alkylation at the 1-position via nucleophilic substitution (e.g., using isopropyl halides under basic conditions).

Aldehyde Functionalization : Oxidative methods (e.g., MnO₂ oxidation of a benzylic alcohol) or formylation via Vilsmeier-Haack reaction.

Optimization Strategies :

- Screen catalysts (e.g., Pd/C for reductive steps) and solvents (polar aprotic for alkylation).

- Use Design of Experiments (DoE) to evaluate temperature, stoichiometry, and reaction time .

- Monitor intermediates via TLC or HPLC to minimize by-products .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Look for the aldehyde proton at ~9.8–10.2 ppm (singlet) and isopropyl doublet splitting (δ ~1.2–1.5 ppm).

- ¹³C NMR : Confirm the aldehyde carbon at ~190–200 ppm and indole C-4 position.

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹.

- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isopropyl group).

- X-ray Crystallography : Resolve ambiguity in regiochemistry if crystallization is feasible .

Basic: How does the aldehyde group in this compound influence its reactivity in nucleophilic addition reactions?

Methodological Answer:

The electron-withdrawing indole ring activates the aldehyde toward nucleophilic attack. Key considerations:

- Nucleophiles : Grignard reagents, amines (for Schiff bases), or hydrides (e.g., NaBH₄ for reduction to alcohol).

- Solvent Effects : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.

- Catalysis : Acidic/basic conditions (e.g., HCl for imine formation) or organocatalysts (e.g., proline derivatives) .

- Monitoring : Track progress via aldehyde proton disappearance in ¹H NMR .

Advanced: What mechanistic insights explain contradictions in yields during palladium-catalyzed functionalization of this compound?

Methodological Answer:

Discrepancies may arise from:

- Catalyst Deactivation : Chloro substituents can poison Pd catalysts. Mitigate by using robust ligands (e.g., XPhos) or higher catalyst loading .

- Steric Hindrance : The isopropyl group may slow transmetalation. Optimize by reducing ligand bulk or increasing reaction temperature.

- Side Reactions : Aldehyde oxidation/over-reduction. Control via inert atmosphere (N₂/Ar) and stoichiometric reductants (e.g., formate salts) .

Validation : Use kinetic studies (e.g., Eyring plots) and DFT calculations to probe transition states .

Advanced: How can computational modeling predict the regioselectivity of electrophilic substitution on the indole core?

Methodological Answer:

- DFT Calculations : Calculate Fukui indices or electrostatic potential maps to identify electron-rich positions (e.g., C-3 vs. C-5).

- Molecular Dynamics (MD) : Simulate solvent effects on transition states.

- Software Tools : Gaussian, ORCA, or ADF for quantum mechanics; VMD for visualization.

- Validation : Cross-check with experimental halogenation (e.g., Br₂ in acetic acid) and correlate with computed activation barriers .

Advanced: What experimental design principles resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Factorial Design : Test variables (solvent polarity, temperature, pH) systematically.

- Solubility Assays : Use UV-Vis spectroscopy or gravimetric analysis across solvents (e.g., DMSO vs. EtOAc).

- Statistical Analysis : Apply ANOVA to identify significant factors; report confidence intervals .

- Controlled Crystallization : Compare polymorph formation (e.g., via slow evaporation vs. antisolvent addition) .

Advanced: How can this compound serve as a precursor in medicinal chemistry, and what are key bioactivity assay considerations?

Methodological Answer:

- Pharmacophore Potential : The indole scaffold is common in kinase inhibitors; the aldehyde enables covalent binding (e.g., to cysteine residues).

- Derivatization : Synthesize hydrazones or oximes for enhanced solubility or targeting.

- Assays :

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc).

- Recrystallization : Optimize solvent pairs (e.g., CHCl₃:hexane) based on solubility tests.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phase for high-purity isolates.

- Troubleshooting : If aldehyde oxidizes, add stabilizers (e.g., BHT) or work under inert conditions .

Advanced: What role does the chloro substituent play in modulating electronic effects during cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effect : The Cl group increases electrophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings at C-5 or C-7.

- Steric Effects : Minimal due to its small size, allowing bulky ligands (e.g., SPhos) to enhance catalyst turnover.

- Mechanistic Probes : Use Hammett plots to correlate substituent σ values with reaction rates .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate degradation pathways of this compound under varying pH conditions?

Methodological Answer:

- Synthesis of Labeled Analogs : Introduce ¹³C at the aldehyde via labeled CO in formylation reactions.

- Degradation Studies :

- Expose to acidic/basic buffers and track ¹³C NMR shifts or ²H exchange via LC-MS.

- Identify intermediates (e.g., hydrate or geminal diol formation).

- Kinetic Isotope Effects (KIE) : Compare kH/kD to distinguish proton-transfer steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.